octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride
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Overview
Description
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential biological activity and is used in various scientific research applications. The compound’s structure includes a pyrrole ring fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical studies .
Preparation Methods
The synthesis of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride typically involves the thermolysis of N-phthalimidoaziridines. This method is known for its high atom-efficiency and broad substrate scope. The reaction conditions often include heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound contains several pharmacophore groups, such as aziridine, oxadiazole, pyridine, and phthalimide moieties, which contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride can be compared with other similar compounds, such as:
3,7-Diazabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
Octahydrocyclopenta[c]pyrrole: Another similar compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-3-8-1-4(5)2-9-6;;/h4-6,8-9H,1-3H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUDLWOIBFZNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2CN1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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